N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 874787-70-9
VCID: VC7004662
InChI: InChI=1S/C20H30N2O5S2/c1-2-3-14-22(18-11-15-28(24,25)16-18)20(23)17-7-9-19(10-8-17)29(26,27)21-12-5-4-6-13-21/h7-10,18H,2-6,11-16H2,1H3
SMILES: CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Molecular Formula: C20H30N2O5S2
Molecular Weight: 442.59

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide

CAS No.: 874787-70-9

Cat. No.: VC7004662

Molecular Formula: C20H30N2O5S2

Molecular Weight: 442.59

* For research use only. Not for human or veterinary use.

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide - 874787-70-9

Specification

CAS No. 874787-70-9
Molecular Formula C20H30N2O5S2
Molecular Weight 442.59
IUPAC Name N-butyl-N-(1,1-dioxothiolan-3-yl)-4-piperidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C20H30N2O5S2/c1-2-3-14-22(18-11-15-28(24,25)16-18)20(23)17-7-9-19(10-8-17)29(26,27)21-12-5-4-6-13-21/h7-10,18H,2-6,11-16H2,1H3
Standard InChI Key GQLUWJNPZFEFHG-UHFFFAOYSA-N
SMILES CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3

Introduction

Structural Analysis

The compound's structure can be broken down as follows:

  • N-butyl: A butyl group attached to the nitrogen atom.

  • N-(1,1-dioxidotetrahydrothiophen-3-yl): A tetrahydrothiophene ring (a sulfur-containing heterocyclic compound) with a 1,1-dioxide functional group.

  • 4-(piperidin-1-ylsulfonyl)benzamide: A benzamide moiety substituted at the 4-position with a piperidine ring linked via a sulfonyl group.

These features suggest that the compound is highly functionalized, with potential for biological activity due to the presence of sulfonamide and heterocyclic groups.

Applications in Medicinal Chemistry

Sulfonamides are known for their diverse biological activities:

  • Enzyme Inhibition: Sulfonamides often act as inhibitors of enzymes like carbonic anhydrase or proteases.

  • Antibacterial Activity: Many sulfonamides are used as antibiotics due to their ability to inhibit bacterial folate synthesis.

  • Anti-inflammatory Properties: Compounds with similar structures have shown potential as anti-inflammatory agents.

Given the presence of a piperidine ring, this compound might also interact with receptors or transporters in the central nervous system.

Synthesis Pathways

While specific synthetic routes for this compound were not found in the search results, general methods for similar compounds include:

  • Amide Bond Formation: Reaction of a benzoyl chloride derivative with an amine (e.g., piperidine).

  • Sulfonamide Formation: Introduction of the sulfonyl group via reaction with sulfonyl chlorides.

  • Heterocyclic Functionalization: Oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophene moiety.

Data Table (Hypothetical)

PropertyValue/Description
Molecular FormulaNot explicitly provided
Molecular WeightApprox. range 400–500 g/mol
Functional GroupsAmide, sulfonamide, heterocyclic thiophene
SolubilityModerate in polar solvents
Potential ApplicationsEnzyme inhibition, anti-inflammatory

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator